5-Aminobicyclo[2.2.1]hept-2-en-7-one is a bicyclic compound that belongs to the class of azabicyclic structures. This compound features a nitrogen atom within its bicyclic framework, which contributes to its unique chemical properties and potential applications in medicinal chemistry. It is often synthesized for its derivatives, which have shown promise in various biological activities, including antiviral and neuroprotective effects.
5-Aminobicyclo[2.2.1]hept-2-en-7-one is classified under:
The synthesis of 5-Aminobicyclo[2.2.1]hept-2-en-7-one can be achieved through several methods, including:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and selectivity. For instance, palladium-catalyzed reactions typically operate under mild conditions, promoting high regioselectivity and functional group tolerance.
The molecular structure of 5-Aminobicyclo[2.2.1]hept-2-en-7-one features:
The structural formula can be represented as follows:
Key structural data includes:
5-Aminobicyclo[2.2.1]hept-2-en-7-one participates in various chemical reactions:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields of the desired products.
The mechanism by which 5-Aminobicyclo[2.2.1]hept-2-en-7-one exerts its biological effects often involves:
Studies indicate that derivatives of this compound show significant activity against neuraminidase enzymes, which are crucial targets in antiviral therapy .
Relevant data includes:
5-Aminobicyclo[2.2.1]hept-2-en-7-one has several scientific uses:
The systematic name "5-Aminobicyclo[2.2.1]hept-2-en-7-one" precisely defines its molecular architecture. "Bicyclo[2.2.1]" denotes a norbornane-type system with two carbon atoms bridging the syn faces of a cyclopentane-like ring. The numbers in brackets specify the atom counts between bridgehead positions (C1 and C4): two atoms (C2-C3), two atoms (C5-C6), and one atom (C7). The "hept-2-en" component indicates a seven-atom backbone with a double bond between C2 and C3, while "7-one" specifies the ketone at the methylene bridge (C7). The "5-amino" prefix locates the amino group at the bridgehead carbon (C5). This positioning imposes significant stereoelectronic constraints: the bridgehead amino group occupies an endo or exo configuration relative to the double bond and carbonyl, profoundly influencing reactivity and intermolecular interactions [4] [7].
Structurally, the molecule integrates three key features driving its utility:
Table 2: Comparative Structural Metrics in Bicyclo[2.2.1]heptane Derivatives
| Parameter | 5-Aminobicyclo[2.2.1]hept-2-en-7-one | Bicyclo[2.2.1]hept-5-en-2-one | 2-Azabicyclo[2.2.1]hept-5-en-3-one |
|---|---|---|---|
| Bridge Length (C1-C4) | 2.54 Å | 2.54 Å | 2.53 Å |
| C7-X Bond Angle | 116.5° (C=O) | 116.5° (C=O) | 116.8° (N-C=O) |
| Ring Strain Energy | ~65 kJ/mol | ~65 kJ/mol | ~70 kJ/mol |
| Conjugated System | Enone (C2=C3-C7=O) | Enone (C5=C6-C2=O) | Enamide (C5=C6-N1-C3=O) |
Bicyclo[2.2.1]heptane (norbornane) scaffolds entered medicinal chemistry via natural product isolation (e.g., camphor) but gained synthetic prominence in the mid-20th century with Diels-Alder methodologies enabling efficient, stereocontrolled access. Early applications focused on hydrocarbon frameworks as rigid spacers or steric blockers. The strategic incorporation of heteroatoms, particularly nitrogen at bridgehead (e.g., 2-azabicyclo[2.2.1]heptane) or ring positions, marked a transformative shift, unlocking bioisosteric potential for peptide backbones and nucleoside analogues [3] [6].
A pivotal advancement emerged with "Vince lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one), a chiral building block enabling the synthesis of carbocyclic nucleoside therapeutics like carbovir and abacavir. Its utility stemmed from the lactam's stereodirecting capability in nucleobase additions and ring-opening reactions, permitting enantioselective routes to antiviral agents targeting HIV and HBV. This established bicyclic lactams/lactones as "privileged scaffolds" for nucleoside mimetics, circumventing metabolic instability associated with glycosidic bonds in natural nucleosides [1] [6].
Parallel developments exploited amino-functionalized derivatives like 3-aminobicyclo[2.2.1]heptane-2-carboxylic acids. Their constrained β-amino acid structure enforced specific peptide chain conformations inaccessible to flexible linear analogues. This rigidity enabled precise control over peptide secondary structure, yielding potent receptor agonists/antagonists and enzyme inhibitors with enhanced proteolytic resistance. For instance, derivatives incorporated into melanocortin-4 receptor ligands exhibited improved in vivo stability and receptor subtype selectivity versus linear peptides [3] [7] [9].
The 21st century witnessed diversification towards kinase inhibitors, epigenetic modulators, and RNA-targeting agents. The bicyclic core’s three-dimensionality proved advantageous for disrupting flat protein-protein interaction surfaces or fitting into structured RNA pockets. Notably, the 5-aminobicyclo[2.2.1]hept-2-en-7-one framework, with its enone system, offers a dual pharmacophoric handle: the amine for salt bridge formation and the enone for Michael addition-based covalent inhibition or photoaffinity tagging. This positions it as a next-generation scaffold for targeted covalent inhibitors and chemical probes [4] [10].
Table 3: Milestones in Medicinal Chemistry of Bicyclo[2.2.1]heptane Derivatives
| Era | Key Development | Representative Compound | Therapeutic Impact |
|---|---|---|---|
| 1950-1970s | Diels-Alder synthesis of norbornene derivatives | Bicyclo[2.2.1]hept-5-en-2-one | Foundation for stereoselective synthesis |
| 1980-1990s | Azabicyclic lactams for nucleoside synthesis | 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) | Enabled carbocyclic antivirals (e.g., Carbovir) |
| 1990-2000s | Aminobicyclic amino acids for peptide modification | exo-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Conformationally constrained peptides |
| 2000-Present | Enone-functionalized bicyclics for covalent targeting | 5-Aminobicyclo[2.2.1]hept-2-en-7-one | Targeted covalent inhibitors & RNA binders |
The bioactivity and physicochemical properties of 5-aminobicyclo[2.2.1]hept-2-en-7-one derivatives are exquisitely sensitive to the spatial orientation (endo/exo) and electronic modulation of its functional groups:
Table 4: Impact of Substituent Positioning on Physicochemical and Binding Properties
| Derivative | C5 Amino Configuration | LogD₇.₄ | H-Bond Donors | RNA Kd (µM) | Kinase IC₅₀ (nM) |
|---|---|---|---|---|---|
| 5-endo-Amino-hept-2-en-7-one | endo | 0.2 | 1 (NH₂ protonated) | 12 ± 2 | >10,000 |
| 5-exo-Amino-hept-2-en-7-one | exo | -0.1 | 1 | 98 ± 15 | >10,000 |
| 5-endo-Acetamido-hept-2-en-7-one | endo | 0.8 | 0 | 28 ± 4 | 4500 (EGFR) |
| 5-endo-Amino-1-methyl-hept-2-en-7-one | endo | 0.5 | 1 | 15 ± 3 | 85 (EGFR L858R/T790M) |
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9